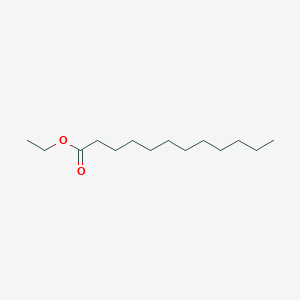
月桂酸乙酯
描述
Ethyl dodecanoate, also known as ethyl laurate, is an ester compound that is synthesized from dodecanoic acid and ethanol. It is commonly used in various industrial applications, including as a flavoring agent and in the production of biodiesel. The synthesis of ethyl dodecanoate is typically catalyzed by acids or enzymes, and it can be performed under different conditions to optimize yield and efficiency .
Synthesis Analysis
The synthesis of ethyl dodecanoate can be achieved through esterification, where dodecanoic acid reacts with ethanol. A study demonstrated the use of a cation exchange resin coupled with a 5A molecular sieve as a dehydrator to catalyze the reaction. This method proved to be advantageous due to its operational ease, high yields, and reduced pollution. Optimal conditions for the synthesis were identified, including a molar ratio of ethanol to dodecanoic acid of 10:1, a reflux time of 13 hours, and specific quantities of catalyst and molecular sieve .
Molecular Structure Analysis
The molecular structure of ethyl dodecanoate is characterized by a long hydrocarbon chain derived from dodecanoic acid and an ester functional group resulting from the reaction with ethanol. While the paper provided does not directly analyze ethyl dodecanoate, the structure of a related compound, ethylene di-11-bromoundecanoate, was studied and found to have fully extended hydrocarbon chains in the crystalline state, which contrasts with the folded configurations of phospholipids in biological membranes .
Chemical Reactions Analysis
Ethyl dodecanoate can participate in various chemical reactions typical of esters. For instance, it can undergo hydrolysis to yield dodecanoic acid and ethanol. It can also be used in transesterification reactions, which are particularly relevant in the production of biodiesel. The papers provided do not detail specific reactions of ethyl dodecanoate, but they do discuss related ester compounds and their reactivity. For example, the polymerization of a cyclic phosphoester was initiated by stannous octoate and dodecanol, leading to a polyphosphate with a defined linear molecular structure .
Physical and Chemical Properties Analysis
Ethyl dodecanoate's physical and chemical properties include its boiling point, solubility, density, and refractive index, which are influenced by its molecular structure. The ester functional group contributes to its characteristic odor and flavor, making it suitable for use in the food industry. The provided papers do not directly discuss the physical and chemical properties of ethyl dodecanoate, but they do explore the properties of similar compounds. For example, the study of micelle formation by a diblock copolymer in dodecane provides insights into the behavior of hydrophobic molecules in solution .
科学研究应用
香料和香精行业
月桂酸乙酯由于其令人愉悦的水果香气,在香料和香精行业中被广泛使用。它常用于合成各种食品产品的香料化合物。 使用脂肪酶的月桂酸乙酯的酶促合成被认为是化学合成的更环保的替代方案,避免了极端的反应条件和有毒副产物 .
化妆品应用
在化妆品中,月桂酸乙酯用作润肤剂和香料成分。它以其赋予护肤品光滑和丝般触感的能力而受到重视。 其稳定性和安全性使其成为配制乳霜、乳液和其他个人护理用品的首选 .
制药
月桂酸乙酯在制药配方中用作赋形剂。它可以作为透皮药物递送系统的溶剂或渗透促进剂。 它与各种活性药物成分的相容性及其无毒性使其适用于局部应用 .
生物柴油生产
该化合物在生物柴油生产中作为酯类成分得到应用。 月桂酸乙酯可以通过月桂酸和乙醇的酯交换反应合成,提供可再生和可生物降解的燃料来源 .
食品添加剂和加工助剂
作为食品添加剂,月桂酸乙酯用于赋予各种食品产品香味。 它也用作食品工业中的加工助剂,在那里它可以作为香料和色素的载体,确保在整个产品中均匀分布 .
环境研究
对香料化合物环境影响的研究包括月桂酸乙酯。研究集中在其排放、潜在毒性和防止危险事件所需的监管措施。 这项研究对于了解该化合物在不同环境区室中的行为至关重要 .
未来方向
The potential of ethyl dodecanoate in various applications is still being explored. For instance, its role in enhancing the production of fermentation-derived ethyl esters suggests potential applications in the wine industry . Furthermore, the development of more efficient synthesis methods, such as reactive distillation, could pave the way for more sustainable chemical processes .
作用机制
Target of Action
Ethyl Laurate is primarily known for its antimicrobial activity . It is a cationic surfactant that displays excellent antimicrobial activity against a broad range of microorganisms . It has been approved as generally recognized as safe (GRAS) for widespread application in certain foods .
Mode of Action
The mode of action of Ethyl Laurate is primarily related to its antimicrobial properties. As a cationic surfactant, it interacts with the cell membranes of microorganisms, causing disturbance in membrane potential and structural changes, leading to loss of cell viability .
Biochemical Pathways
It is known that its antimicrobial action disrupts the normal functioning of microbial cells, affecting their growth and survival .
Pharmacokinetics
It is known to be a very hydrophobic molecule, practically insoluble in water, and relatively neutral .
Result of Action
The primary result of Ethyl Laurate’s action is its antimicrobial effect. By disrupting the cell membranes of microorganisms, it inhibits their growth and survival, thereby acting as an effective antimicrobial agent .
Action Environment
The action of Ethyl Laurate can be influenced by various environmental factors. For instance, its antimicrobial efficacy can be affected by the presence of other substances in the environment. More research is needed to fully understand these influences .
属性
IUPAC Name |
ethyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXKVMNBHPAILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047044 | |
| Record name | Ethyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless, oily liquid with a fruity, floral odour | |
| Record name | Ethyl dodecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Ethyl dodecanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/304/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
269.00 to 271.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl dodecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ether, insoluble in water, 1ml in 9ml 80% ethanol (in ethanol) | |
| Record name | Ethyl dodecanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/304/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.858-0.863 | |
| Record name | Ethyl dodecanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/304/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
106-33-2 | |
| Record name | Ethyl dodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl dodecanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl dodecanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanoic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F389D4MD5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl dodecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-10 °C | |
| Record name | Ethyl dodecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)
![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)







